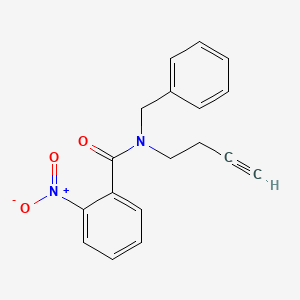

N-benzyl-N-3-butyn-1-yl-2-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-but-3-ynyl-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-2-3-13-19(14-15-9-5-4-6-10-15)18(21)16-11-7-8-12-17(16)20(22)23/h1,4-12H,3,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEGWVPGWGTFCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for N Benzyl N 3 Butyn 1 Yl 2 Nitrobenzamide

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan. For N-benzyl-N-3-butyn-1-yl-2-nitrobenzamide, the primary disconnections involve the amide bond, the N-benzyl bond, and the N-butynyl bond.

Key Amide Bond Formation Strategies

The most prominent disconnection is the amide bond, which links the 2-nitrobenzoyl moiety and the N-benzyl-N-3-butyn-1-ylamine fragment. This leads to two potential synthetic routes:

Route A: Acylation of a secondary amine. This is the most conventional approach, involving the reaction of 2-nitrobenzoyl chloride (or another activated derivative of 2-nitrobenzoic acid) with N-benzyl-N-3-butyn-1-ylamine.

Route B: N-Alkylation of a primary amide. This involves the formation of a primary amide, 2-nitro-N-(3-butyn-1-yl)benzamide, followed by benzylation.

A novel approach for amide bond formation involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. This method offers a facile construction of amide bonds and could be applicable to the synthesis of this compound nih.govresearchgate.net.

Introduction of the Butynyl Side Chain

The butynyl group can be introduced via N-alkylation of a pre-existing amine or amide. In the context of Route A, this would involve the synthesis of N-benzyl-N-3-butyn-1-ylamine. This can be achieved by reacting benzylamine with a suitable butynyl electrophile, such as 4-bromo-1-butyne. Alternatively, a copper-mediated N-alkynylation of a primary amide could be employed. This method has been shown to be a general procedure for the synthesis of ynamides by coupling amides with alkynyl bromides nih.gov.

Incorporation of the N-Benzyl Group

The N-benzyl group is a common protecting group and a key structural feature. It can be introduced by the N-alkylation of an amine or amide with benzyl (B1604629) bromide or a related benzylating agent rsc.org. For instance, in Route B, the primary amide 2-nitro-N-(3-butyn-1-yl)benzamide would be benzylated. Nickel-catalyzed N-alkylation of amides with benzyl alcohol has also been reported as an efficient method researchgate.net.

Formation and Modification of the 2-Nitrobenzamide (B184338) Core

The 2-nitrobenzamide core is derived from 2-nitrobenzoic acid. This starting material is commercially available and can be converted to a more reactive species, such as an acyl chloride or an ester, to facilitate amide bond formation. The synthesis of various N-substituted benzamide (B126) derivatives, including nitro-substituted ones, has been explored for their potential biological activities researchgate.netnih.govnih.gov.

Development of Novel Synthetic Routes

Modern synthetic chemistry focuses on the development of efficient and atom-economical reactions, often employing transition metal catalysis.

Catalyst-Mediated Coupling Reactions (e.g., Palladium-Catalyzed, Copper-Catalyzed)

Catalyst-mediated reactions offer powerful tools for the construction of the target molecule.

Palladium-Catalyzed Reactions:

Palladium catalysts are versatile for forming carbon-nitrogen bonds. A notable method is the palladium-catalyzed N-acylation of tertiary amines with carboxylic acids, which proceeds via the cleavage of a C-N bond organic-chemistry.orgacs.org. While this specific reaction might not be directly applicable for the final step in the synthesis of this compound, it highlights the power of palladium catalysis in amide synthesis. Another relevant palladium-catalyzed reaction is the carbonylative C(sp3)-H activation, which can generate amides bearing a quaternary β-carbon atom nih.gov.

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Pd(OAc)2 / TFP | Tertiary Amine, Carboxylic Acid | Amide | Good to Excellent | organic-chemistry.orgacs.org |

| Pd(0) / PPh3 | Alkyl Halide, Amine, CO | Amide | - | nih.gov |

| TFP: Trifurylphosphine |

Copper-Catalyzed Reactions:

Copper catalysis is particularly useful for N-alkynylation and N-arylation reactions. A general method for the synthesis of ynamides involves the copper-promoted coupling of amides with alkynyl bromides nih.gov. This could be a key step in introducing the butynyl side chain. Copper has also been utilized in catalyzing the N-alkylation of amines and phenols using alkylborane reagents acs.org. The Goldberg reaction, a copper-catalyzed N-arylation of amides, provides another avenue for forming C-N bonds, although it is more relevant for aryl amines acs.org.

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| CuI / KHMDS | Amide, Alkynyl Bromide | Ynamide | - | nih.gov |

| Cu(OAc)2 | Amine, Alkylborane | Alkylated Amine | Good to Excellent | acs.org |

| KHMDS: Potassium bis(trimethylsilyl)amide |

Amine-Acetylenedicarboxylate Adduct Chemistrystackexchange.com

The reaction between amines and acetylenedicarboxylates, such as dimethyl acetylenedicarboxylate (DMAD), is a well-established method for the formation of carbon-nitrogen bonds and various heterocyclic systems. Primary and secondary amines readily undergo a Michael-type conjugate addition to the electron-deficient triple bond of DMAD to yield stable enaminoesters. researchgate.net

For instance, the reaction of benzylamine with DMAD would be expected to produce a dimethyl 2-(benzylamino)maleate intermediate. While this chemistry typically leads to further cyclization or more complex adducts rather than simple N-substituted products, it represents a potential, albeit unconventional, pathway. researchgate.net The high reactivity of the acetylenic ester could be harnessed to introduce a functionalized chain onto an amine. In the context of the target molecule, one might hypothetically utilize a related acetylenic precursor to build a fragment of the butynyl side chain, although this is not a direct route to the final compound. The reaction of tertiary amines with DMAD is also known, proceeding through a zwitterionic intermediate which can then undergo rearrangement. cdnsciencepub.comrsc.org

The primary utility of this chemistry lies in its versatility for creating diverse molecular scaffolds. However, for the specific synthesis of this compound, more direct acylation or alkylation methods are generally preferred due to better control and higher efficiency.

Nitration Strategies for Benzamide Precursorsresearchgate.netyoutube.com

Aromatic nitration is a fundamental reaction for introducing a nitro group onto a benzene (B151609) ring. Should the synthesis of the target compound proceed via nitration of an N,N-disubstituted benzamide precursor, such as N-benzyl-N-3-butyn-1-yl-benzamide, the regioselectivity of the reaction becomes a critical consideration. The directing effects of the substituents on the aromatic ring will determine the position of the incoming nitro group.

The amide group itself is a deactivating substituent and generally directs incoming electrophiles to the meta-position. stackexchange.com Conversely, the nitrogen atom of the amide, if not protonated, has a lone pair of electrons that can be delocalized into the ring, making it an ortho-, para-director. In the case of N-phenylbenzamide, nitration preferentially occurs at the para-position of the aniline ring, which is more activated. stackexchange.com

For an N,N-dialkylbenzamide, the situation is complex. In the strongly acidic conditions typical for nitration (e.g., a mixture of nitric acid and sulfuric acid), the amide nitrogen could be protonated, which would strongly favor meta-nitration. The active electrophile in these reactions is widely accepted to be the nitronium ion (NO₂⁺). nih.gov The reaction proceeds through the formation of a σ-complex (also known as a Wheland intermediate), and the stability of this intermediate determines the regiochemical outcome. nih.govresearchgate.net

In the case of substrates like N,N-dimethylaniline, nitration in strong acid predominantly yields the meta-product because the amine is protonated to form an anilinium ion, which is a meta-director. stackexchange.com A similar effect could be anticipated for an N,N-disubstituted benzamide precursor. Therefore, achieving the desired 2-nitro (ortho) substitution via this route would be challenging and likely result in a mixture of isomers with low yields of the target compound. Modern nitration methods using milder reagents, such as N-nitropyrazoles, can offer better control and functional group tolerance, potentially providing an alternative to classical mixed-acid conditions. nih.gov

Alkylation and Acylation Reactions on Relevant Substrates

More direct and controllable synthetic strategies for this compound involve either the acylation of a secondary amine or the alkylation of a primary amide.

Acylation of N-benzyl-3-butyn-1-amine: This is arguably the most logical route. It involves the reaction of the secondary amine, N-benzyl-3-butyn-1-amine, with an activated derivative of 2-nitrobenzoic acid, typically 2-nitrobenzoyl chloride. This is a standard method for amide bond formation. The reaction is usually carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. youtube.comlibretexts.orgstackexchange.com The high reactivity of acyl chlorides allows for rapid reaction, often at room temperature. libretexts.org

Alkylation of 2-Nitrobenzamide: An alternative pathway is the sequential N-alkylation of 2-nitrobenzamide, first with a benzyl halide and then with a 3-butyn-1-yl halide (or vice-versa). N-alkylation of primary amides typically requires a strong base to deprotonate the amide nitrogen, making it sufficiently nucleophilic to react with an alkyl halide. stackexchange.commdpi.com Common bases include sodium hydride or potassium hydroxide. mdpi.com Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can be employed to facilitate the reaction, especially under heterogeneous conditions. mdpi.comescholarship.org However, this approach can be complicated by over-alkylation, leading to the formation of quaternary ammonium salts, and may require careful control of stoichiometry and reaction conditions to achieve selective mono- and subsequent di-alkylation.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters.

Solvent Effects and Reaction Media Influence

The choice of solvent can significantly impact the rate and outcome of both acylation and alkylation reactions. For the acylation of amines with acyl chlorides, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used. reddit.com These solvents are capable of dissolving the reactants and are inert to the highly reactive acyl chloride. In some cases, aqueous-organic biphasic systems (Schotten-Baumann conditions) can be effective. youtube.com

In N-alkylation of amides, polar aprotic solvents like acetonitrile, DMF, and dimethyl sulfoxide (DMSO) are often preferred as they can solvate the ions involved in the reaction. escholarship.org The choice of solvent can dramatically affect the reaction yield. For example, in the K₃PO₄-mediated alkylation of benzamide, acetonitrile was found to be the optimal solvent compared to THF, DMSO, and DMF. escholarship.org Microwave-assisted, solvent-free conditions have also been developed as a greener and often faster alternative to traditional solvent-based methods. mdpi.comresearchgate.net

Temperature and Pressure Considerations

Temperature is a critical parameter for controlling reaction rates and selectivity. Acylation of amines with acyl chlorides is often exothermic and can be performed at room temperature or below (e.g., 0 °C) to control the reaction rate and minimize side reactions. hud.ac.uk

N-alkylation of amides, being a less facile reaction, often requires elevated temperatures to proceed at a reasonable rate. For instance, cobalt-catalyzed N-alkylation of benzamide with benzyl alcohol is typically carried out at 115-130 °C. nih.gov However, higher temperatures can also lead to side reactions or decomposition of reactants and products. Continuous-flow reactors can allow for the safe use of higher temperatures and pressures, potentially improving reaction efficiency and yield. nih.gov

Additive and Reagent Screening

The choice of base, catalyst, and other additives is crucial for optimizing the synthesis. In amine acylation, a stoichiometric amount of a tertiary amine base like triethylamine or pyridine is standard. For less reactive amines, the addition of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can accelerate the reaction. stackexchange.com

For N-alkylation of amides, the base is critical for deprotonating the amide. Strong bases like NaH are effective, but milder inorganic bases such as K₃PO₄ or Cs₂CO₃ have been shown to work well, offering advantages in terms of safety and handling. stackexchange.comescholarship.org The screening of different bases is a common optimization strategy. Catalysts, often based on transition metals like cobalt or palladium, can enable the use of less reactive alkylating agents such as alcohols through a "borrowing hydrogen" methodology. nih.govresearchgate.net

Multigram-Scale Synthesis and Scalability Assessment

Information regarding the multigram-scale synthesis of this compound is not available in the reviewed scientific literature. Consequently, an assessment of its scalability, including potential challenges and optimization strategies for large-scale production, cannot be provided.

Green Chemistry Principles in Synthesis Design

Without a known synthetic route for this compound, a specific analysis of the application of green chemistry principles is not possible. The following subsections outline the general concepts of green chemistry that would be applicable to its synthesis, should a method be developed in the future.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. yale.edu It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. A higher atom economy signifies a more sustainable process with less waste generation. jocpr.comrsc.org For a hypothetical synthesis of this compound, the choice of reaction type would significantly impact the atom economy. For instance, addition and rearrangement reactions inherently have 100% atom economy, while substitution and elimination reactions generate byproducts, thus lowering their atom economy.

The following table illustrates a hypothetical calculation for a synthesis pathway, which would be populated with actual data if a synthetic route were known.

| Reactant A | Reactant B | Desired Product (this compound) | Byproduct(s) | % Atom Economy |

| Formula | Formula | C₁₈H₁₆N₂O₃ | Formula(s) | Calculated Value |

| MW | MW | 308.33 g/mol | MW(s) |

Reaction Mass Efficiency (RME) is another important metric that considers the yield of the reaction and the actual masses of reactants used. It provides a more practical measure of the reaction's efficiency.

Should a catalyzed synthesis for this compound be developed, the following data would be pertinent to assessing its green credentials.

| Catalyst | Substrate | Solvent | Reaction Conditions | Yield (Cycle 1) | Yield (Cycle 2) | Yield (Cycle 3) |

| Name/Formula | This compound precursor | Name | Temp, Time, Pressure | % | % | % |

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. Through the application of one-dimensional and two-dimensional NMR techniques, the precise atomic connectivity and spatial arrangement of N-benzyl-N-3-butyn-1-yl-2-nitrobenzamide can be determined with high fidelity.

1D NMR (¹H, ¹³C) for Structural Connectivity and Isomerism

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are indicative of the electronic environment, while the coupling constants (J) in the ¹H NMR spectrum reveal the connectivity between neighboring protons.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) and nitrobenzoyl groups, the methylene (B1212753) protons of the benzyl and butynyl chains, and the terminal alkyne proton. The presence of the electron-withdrawing nitro group is anticipated to deshield the protons on the 2-nitrobenzamide (B184338) ring, causing them to appear at a lower field compared to the protons of the benzyl ring.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing the chemical shifts for all carbon atoms, including the quaternary carbons of the aromatic rings and the carbonyl group of the amide. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Nitrobenzoyl Ring | 7.8-8.2 (m) | 124.0-148.0 |

| Benzyl Ring | 7.2-7.4 (m) | 127.0-138.0 |

| Benzyl CH₂ | ~4.7 (s) | ~50.0 |

| N-CH₂ (butynyl) | ~3.6 (t, J=7.0) | ~45.0 |

| CH₂ (butynyl) | ~2.5 (dt, J=7.0, 2.6) | ~20.0 |

| Alkyne CH | ~2.0 (t, J=2.6) | ~70.0 (CH) |

| Alkyne C | - | ~80.0 (C) |

| C=O | - | ~168.0 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignments and Proximity Effects

Two-dimensional NMR experiments are instrumental in unambiguously assigning the complex NMR signals and elucidating the detailed molecular structure. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the coupled protons within the benzyl ring, as well as between the methylene protons of the butynyl chain and the terminal alkyne proton. princeton.eduslideshare.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals. princeton.eduyoutube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for establishing the connectivity between different molecular fragments. Key HMBC correlations for this molecule would include those between the benzylic protons and the carbons of the benzyl ring and the amide nitrogen, as well as between the protons of the butynyl chain and the amide nitrogen and the alkyne carbons. princeton.eduyoutube.comyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This provides crucial information about the three-dimensional structure and conformation of the molecule in solution. For instance, NOESY could reveal spatial proximities between the protons of the benzyl group and the butynyl chain, indicating specific rotational conformations around the N-CH₂ bond. science.govprinceton.edu

Solid-State NMR for Conformational Insights

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can offer insights into the specific conformation adopted in the crystalline state. rsc.org Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can be used to obtain high-resolution spectra of solid samples. For this compound, ssNMR could be employed to study the effects of crystal packing forces on the molecular conformation, which may differ from that observed in solution. rsc.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net This technique provides accurate bond lengths, bond angles, and torsional angles, as well as information about the packing of molecules in the crystal lattice. mdpi.comnih.govnih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. For this compound, several types of interactions are expected to play a role in the crystal packing:

Hydrogen Bonding: Although the amide nitrogen is tertiary, weak C-H···O hydrogen bonds involving the aromatic C-H groups and the oxygen atoms of the nitro group or the carbonyl group could be present. nih.govresearchgate.net These interactions can link molecules into chains or more complex networks. nih.govresearchgate.net

π-π Stacking: The presence of two aromatic rings (benzyl and nitrobenzoyl) suggests the possibility of π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. nih.govresearchgate.net These interactions are important in stabilizing the crystal structure. mdpi.com

A Hirshfeld surface analysis could be employed to visualize and quantify these intermolecular contacts. mdpi.commdpi.com

Conformational Analysis in the Crystalline State

X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. The torsional angles around the various single bonds, such as the N-benzyl and N-butynyl bonds, would be precisely determined. The planarity of the amide group and the orientation of the nitro group relative to the benzoyl ring are key conformational features that would be elucidated. mdpi.com The conformation observed in the crystal is a result of the interplay between intramolecular steric effects and intermolecular packing forces.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~15.2 |

| c (Å) | ~9.8 |

| β (°) | ~105 |

| Volume (ų) | ~1510 |

| Z | 4 |

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

A detailed analysis of the fragmentation pattern of this compound through advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), would be essential for unambiguous structural confirmation. While data for the specific title compound is not available, a hypothetical fragmentation analysis can be proposed based on the known fragmentation of related structures.

Likely fragmentation pathways would involve cleavage at the amide bond, the benzylic position, and around the butynyl group. High-resolution mass spectrometry (HRMS) would be crucial to determine the elemental composition of the parent ion and its fragments, further corroborating the structure.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Elemental Composition |

| [M+H]⁺ | 309.1234 | C₁₈H₁₇N₂O₃ |

| [M+Na]⁺ | 331.1053 | C₁₈H₁₆N₂NaO₃ |

| [C₇H₇]⁺ | 91.0542 | C₇H₇ |

| [C₇H₄NO₃]⁺ | 150.0186 | C₇H₄NO₃ |

Note: This table is predictive and not based on experimental data.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule. The IR and Raman spectra of this compound would exhibit characteristic vibrational frequencies corresponding to its constituent parts.

The IR spectrum would be expected to show strong absorptions for the amide carbonyl (C=O) stretch, typically in the region of 1630-1680 cm⁻¹. The nitro group (NO₂) would display two characteristic stretching vibrations: an asymmetric stretch around 1520-1570 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The terminal alkyne (C≡C-H) would show a sharp, weak C≡C stretch near 2100-2140 cm⁻¹ and a strong C-H stretch around 3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the benzyl and nitrobenzoyl rings would also be present.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and non-polar bonds, such as the C≡C triple bond of the butynyl group, which would likely produce a strong signal.

Table 2: Predicted Characteristic Infrared and Raman Peaks for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Alkyne C-H Stretch | ~3300 (strong, sharp) | ~3300 (strong) |

| Aromatic C-H Stretch | 3000-3100 (multiple, weak) | 3000-3100 (multiple, strong) |

| Alkyne C≡C Stretch | 2100-2140 (weak to medium, sharp) | 2100-2140 (strong) |

| Amide C=O Stretch | 1650-1680 (strong) | 1650-1680 (medium) |

| Aromatic C=C Stretch | 1450-1600 (multiple, medium) | 1450-1600 (multiple, strong) |

| Nitro NO₂ Asymmetric Stretch | 1520-1570 (strong) | 1520-1570 (weak) |

| Nitro NO₂ Symmetric Stretch | 1345-1385 (strong) | 1345-1385 (medium) |

Note: This table is predictive and not based on experimental data.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Characterization (if chiral derivatives are relevant)

This compound itself is not chiral and therefore would not exhibit a signal in Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectroscopy. However, if a chiral center were introduced into the molecule, for instance, by substitution on the benzylic carbon or the butynyl chain, chiroptical spectroscopy would become a critical tool for determining the absolute configuration of the resulting enantiomers.

In such a hypothetical chiral derivative, ECD spectroscopy, which measures the differential absorption of left and right circularly polarized light in the UV-Vis region, could be used to correlate the observed Cotton effects with the spatial arrangement of the chromophores (the nitroaromatic and benzyl groups). Similarly, VCD, the infrared equivalent of ECD, would provide information on the stereochemistry by analyzing the differential absorption of circularly polarized infrared radiation for the vibrational transitions. The comparison of experimental ECD and VCD spectra with those predicted by quantum chemical calculations would allow for the unambiguous assignment of the absolute configuration.

Reaction Chemistry and Mechanistic Investigations of N Benzyl N 3 Butyn 1 Yl 2 Nitrobenzamide and Its Derivatives

Reactivity of the Alkyne Moiety

The terminal alkyne group in N-benzyl-N-3-butyn-1-yl-2-nitrobenzamide is a site of rich chemical reactivity, amenable to a variety of addition and coupling reactions.

Click Chemistry Applications (e.g., CuAAC) and Derivatives

The terminal alkyne functionality of this compound makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govwikipedia.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazole derivatives. The reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. acs.org

The general scheme for the CuAAC reaction of this compound with a generic azide (R-N₃) is depicted below:

Scheme 1: CuAAC Reaction of this compound.

This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for the synthesis of complex molecules. wikipedia.orgnih.gov By varying the substituent on the azide (R), a diverse library of triazole derivatives can be synthesized. These derivatives are of significant interest due to the prevalence of the triazole motif in medicinal chemistry and materials science. youtube.comfrontiersin.org

Table 1: Potential Triazole Derivatives from this compound via CuAAC Reaction

| Azide Reactant (R-N₃) | Resulting Triazole Derivative (R') | Potential Application Area |

| Benzyl (B1604629) azide | 1-(Benzyl)-4-((N-benzyl-2-nitrobenzamido)methyl) -1H-1,2,3-triazole | Medicinal Chemistry |

| Azidoacetic acid | 2-(4-(((N-benzyl-2-nitrobenzamido)methyl)-1H-1,2,3-triazol-1-yl))acetic acid | Bioconjugation |

| 1-Azido-4-fluorobenzene | 1-(4-Fluorophenyl)-4-(((N-benzyl-2-nitrobenzamido)methyl)-1H-1,2,3-triazole) | Agrochemicals |

| Glycosyl azide | Glycosyl-1,2,3-triazole derivative | Glycochemistry |

Hydration, Hydroamination, and Cyclization Reactions

The terminal alkyne of this compound can undergo hydration reactions, typically catalyzed by mercury(II) salts or other transition metals, to yield a methyl ketone. This Markovnikov addition of water across the triple bond proceeds via an enol intermediate which tautomerizes to the more stable ketone.

Hydroamination, the addition of an N-H bond across the alkyne, represents another important transformation. This can occur either intermolecularly with an external amine or intramolecularly. Intramolecular hydroamination of N-alkynyl amides can lead to the formation of cyclic enamides or imines, depending on the reaction conditions and the catalyst used. nih.govresearchgate.net For this compound, intramolecular cyclization could potentially involve the amide nitrogen or the nitro group.

Furthermore, intramolecular cyclization involving the ortho-nitro group and the alkyne moiety is a plausible reaction pathway, especially under transition metal catalysis. Such reactions, often termed reductive cyclizations, can lead to the formation of various heterocyclic systems, such as indoles or quinolines, upon reduction of the nitro group and subsequent cyclization. Gold-catalyzed intramolecular redox cyclization of o-alkynylnitrobenzenes is a known transformation that can lead to the formation of isatogens or anthranils. nih.gov

Metal-Catalyzed Alkyne Transformations

The terminal alkyne of this compound is a versatile handle for various metal-catalyzed transformations beyond click chemistry.

One of the most significant reactions is the Sonogashira coupling , a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govnih.gov This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. The reaction of this compound with an aryl halide (Ar-X) would yield an internal alkyne, significantly extending the conjugation of the system.

Scheme 2: Sonogashira Coupling of this compound.

This methodology allows for the introduction of a wide range of aryl and vinyl substituents onto the alkyne terminus.

Other metal-catalyzed transformations include:

Isomerization: The terminal alkyne can be isomerized to an internal alkyne or an allene (B1206475) under the influence of metal catalysts or strong bases. acs.orgyoutube.com

Cycloaddition Reactions: The alkyne can participate in various metal-catalyzed cycloaddition reactions, such as [2+2+2] cycloadditions with other alkynes or alkenes to form substituted aromatic rings, or [3+2] cycloadditions to form five-membered heterocycles.

Reactivity of the Nitro Aromatic Ring

The 2-nitrobenzamide (B184338) moiety of the molecule offers reaction sites for the reduction of the nitro group and nucleophilic substitution on the aromatic ring.

Reduction Reactions and Formation of Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are valuable synthetic intermediates. The presence of other reducible functional groups, such as the alkyne in this compound, necessitates the use of chemoselective reduction methods.

Several catalytic systems are known to selectively reduce aromatic nitro groups in the presence of alkynes. researchgate.net These include:

Catalytic Hydrogenation: Using specific catalysts like sulfided platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under controlled conditions can achieve selective reduction of the nitro group. youtube.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as Raney nickel or iron salts can be effective. youtube.com

Metal-Free Reductions: Systems like bis(pinacolato)diboron (B136004) (B₂pin₂) with a base (e.g., KOtBu) can selectively reduce the nitro group.

Reduction with Metal Powders: The use of iron powder in refluxing acetic acid or in water is a classic and effective method for the reduction of aromatic nitro compounds to the corresponding anilines. frontiersin.orglibretexts.org

The successful reduction of the nitro group in this compound would yield N-benzyl-N-3-butyn-1-yl-2-aminobenzamide. This amino derivative is a key intermediate for the synthesis of various heterocyclic compounds through subsequent intramolecular cyclization reactions involving the amino group and the butynyl chain or the amide functionality.

Table 2: Potential Reagents for the Selective Reduction of the Nitro Group

| Reagent/Catalyst | Conditions | Product |

| H₂, Pd/C | Controlled pressure and temperature | N-benzyl-N-3-butyn-1-yl-2-aminobenzamide |

| Fe, CH₃COOH | Reflux | N-benzyl-N-3-butyn-1-yl-2-aminobenzamide |

| SnCl₂·2H₂O, HCl | Room Temperature | N-benzyl-N-3-butyn-1-yl-2-aminobenzamide |

| NaBH₄, NiCl₂·6H₂O | Methanol, Room Temperature | N-benzyl-N-3-butyn-1-yl-2-aminobenzamide |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNARE) on the nitro-activated aromatic ring is another potential reaction pathway. Generally, for an SNARE reaction to occur, a good leaving group, such as a halide, must be present on the ring, typically positioned ortho or para to the strong electron-withdrawing nitro group. wikipedia.orgrsc.org

In the case of this compound, the aromatic ring lacks a conventional leaving group like a halogen. However, under certain conditions, nucleophilic aromatic substitution of hydrogen (SNARE) can occur, where a hydrogen atom is displaced by a nucleophile. This type of reaction is generally more challenging and often requires specific reagents and conditions.

Alternatively, the nitro group itself can act as a leaving group in some nucleophilic aromatic substitution reactions, although this is less common than halide displacement. The feasibility of such a reaction would depend on the nature of the nucleophile and the reaction conditions. The ortho-amide group, through its electronic and potential chelating effects, could also influence the regioselectivity and feasibility of nucleophilic attack on the aromatic ring. Detailed experimental studies would be necessary to fully elucidate the potential for nucleophilic aromatic substitution reactions on this specific substrate.

Reactivity of the Amide Bond and N-Substituents

The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-nitrobenzoic acid and N-benzyl-N-3-butyn-1-amine. The rate of hydrolysis would be influenced by steric hindrance around the carbonyl group and the electronic effects of the nitro substituent on the benzoyl ring.

Transamidation, the exchange of the amine portion of the amide with another amine, is also a potential reaction. This would typically require a catalyst or harsh reaction conditions due to the general stability of the amide bond. The reactivity of the N-benzyl and N-3-butyn-1-yl substituents would be low under typical transamidation conditions.

The amide bond in this compound possesses a significant barrier to rotation due to the partial double bond character between the carbonyl carbon and the nitrogen atom. mdpi.com This restricted rotation can lead to the existence of conformational isomers, or rotamers. The specific conformers present and their relative energies would be influenced by the steric bulk of the N-benzyl and N-3-butyn-1-yl groups, as well as the ortho-nitrobenzoyl group. mdpi.com

Techniques such as dynamic nuclear magnetic resonance (NMR) spectroscopy could be employed to study the rotational barrier and the conformational dynamics of the amide bond in this specific molecule. mdpi.com Such studies would provide insight into the three-dimensional shape and flexibility of the compound.

The nitrogen atom of the amide in this compound is generally not nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, the benzyl group itself can undergo reactions. For instance, catalytic hydrogenation could potentially lead to debenzylation, cleaving the benzyl-nitrogen bond to yield N-3-butyn-1-yl-2-nitrobenzamide. The reactivity of the benzylic position is also a consideration for radical-mediated reactions.

Elucidation of Reaction Mechanisms

To investigate the mechanisms of reactions involving this compound, kinetic isotope effect (KIE) studies would be a valuable tool. wikipedia.orgepfl.ch The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org

For example, to probe the mechanism of a reaction involving the cleavage of a C-H bond on the benzyl group, a KIE study could be performed by synthesizing a deuterated version of the compound where the benzylic hydrogens are replaced with deuterium. By comparing the reaction rates of the deuterated and non-deuterated compounds, information about the rate-determining step and the nature of the transition state can be obtained. wikipedia.org A significant primary KIE (kH/kD > 1) would suggest that the C-H bond is broken in the rate-determining step. epfl.ch

Intermediate Identification and Trapping Experiments

The elucidation of a reaction mechanism hinges on the identification of transient intermediates. For a molecule like this compound, several reactive intermediates can be postulated depending on the reaction conditions. Trapping experiments are a powerful tool for providing evidence for the existence of these short-lived species. csbsju.eduslideshare.net

One potential reaction pathway involves the intramolecular cyclization of the N-alkynyl amide portion, which can be catalyzed by transition metals, particularly gold. In such gold-catalyzed cyclizations of amide-alkynes, vinylgold complexes have been proposed as key intermediates. researchgate.net These species are typically highly reactive but can sometimes be isolated or characterized spectroscopically at low temperatures. A common strategy to trap such an intermediate would be through protodeauration, where a proton source intercepts the vinylgold species to yield a stable enamide product.

Another plausible set of intermediates arises from reactions involving the ortho-nitro group. For instance, under reductive conditions, the nitro group can be converted to a nitrosoarene intermediate. nih.govchemrxiv.org In the context of an intramolecular reaction, this nitrosoarene could be trapped by the pendant butynyl group through a process analogous to a nitroso-ene reaction. nih.govchemrxiv.org Chemical trapping of the nitroso intermediate itself could be attempted using external trapping agents, although this can be challenging due to its high reactivity.

Radical-mediated pathways could also be envisioned. For example, the formation of an N-amidyl radical could initiate a cyclization cascade. acs.org The resulting vinyl radical intermediate could be trapped by radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), which would provide strong evidence for a radical mechanism. csbsju.edu The presence of radical intermediates can also be inferred if the reaction is inhibited by the addition of radical scavengers like thiols. csbsju.edu

In the case of base-mediated reactions, deprotonation of the carbon adjacent to the butynyl group could generate a carbanion. This carbanion could then act as a nucleophile, potentially displacing the ortho-nitro group in an intramolecular nucleophilic aromatic substitution. rsc.org Trapping such a carbanionic intermediate directly is difficult, but its formation can be inferred from the products formed and by observing the reaction's dependence on base strength.

A summary of potential intermediates and trapping strategies is presented in the table below.

| Proposed Intermediate | Potential Generating Reaction | Trapping Strategy/Evidence |

| Vinylgold Complex | Gold-catalyzed cyclization of the N-alkynyl amide | Protodeauration with a proton source to form an enamide; Spectroscopic observation at low temperature. |

| Nitrosoarene | Reduction of the ortho-nitro group | Interception by the pendant alkyne (intramolecular nitroso-ene); Trapping with external agents. |

| N-Amidyl Radical | Radical initiation | Interception with radical scavengers (e.g., TEMPO); Reaction inhibition studies with radical scavengers. |

| Vinyl Radical | Cyclization of an N-amidyl radical | Trapping with radical scavengers. |

| Carbanion | Base-mediated deprotonation | Observation of products from nucleophilic attack; Dependence on base strength. |

Computational Mechanistic Studies

In the absence of direct experimental data, computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool to predict and understand the reaction mechanisms of this compound.

Gold-Catalyzed Cyclization: For the gold-catalyzed cyclization of the N-alkynyl amide moiety, DFT studies on analogous systems have provided significant insights. rsc.org These studies typically investigate the initial π-complexation of the gold catalyst with the alkyne, followed by an intramolecular nucleophilic attack by the amide oxygen or nitrogen. rsc.org A key aspect of these computational investigations is determining the regioselectivity of the cyclization, specifically the preference for a 5-exo-dig versus a 6-endo-dig pathway. For terminal alkynes, the 5-exo cyclization is often favored, leading to the formation of a five-membered ring containing an exocyclic double bond. rsc.org Computational models can calculate the activation energy barriers for these competing pathways, with the lower energy barrier indicating the more probable route. acs.org The nature of the ligand on the gold catalyst and the counteranion have also been shown through computational studies to significantly influence the reaction's efficiency and selectivity. rsc.org

Intramolecular Nitro Group Displacement: Computational studies could also be employed to investigate the intramolecular nucleophilic displacement of the ortho-nitro group. rsc.org The reaction would likely proceed through a Meisenheimer-type intermediate. DFT calculations could model the structure and stability of this intermediate and the associated transition states. Such calculations would help to determine the feasibility of this pathway compared to other potential reactions.

Radical Cyclizations: The kinetics and thermodynamics of potential radical cyclization pathways can also be modeled computationally. acs.org For an N-amidyl radical, calculations can predict the preference for cyclization onto the alkyne versus intermolecular hydrogen abstraction. acs.org The stability of the resulting vinyl radical and the energy barriers for subsequent reaction steps can also be determined.

The table below summarizes key parameters that can be obtained from computational studies for different potential reaction pathways of this compound.

| Reaction Pathway | Key Computational Parameters |

| Gold-Catalyzed Cyclization | - Activation energy for 5-exo vs. 6-endo cyclization. - Geometry of transition states. - Stability of vinylgold intermediates. - Influence of ligands and counterions. |

| Nitro Group Displacement | - Energy of the Meisenheimer intermediate. - Activation barrier for nitro group displacement. |

| Radical Cyclization | - Energy barrier for amidyl radical cyclization. - Stability of the resulting vinyl radical. |

These computational approaches, by providing detailed energy profiles and structural information for intermediates and transition states, can offer valuable predictions about the most likely reaction pathways for this compound and guide future experimental investigations.

Computational and Theoretical Studies of N Benzyl N 3 Butyn 1 Yl 2 Nitrobenzamide

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic properties and predicting the behavior of a molecule. These calculations solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of the molecule.

A detailed analysis of the electronic structure would provide insights into the molecule's reactivity and intermolecular interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy and spatial distribution of the HOMO and LUMO are crucial for understanding a molecule's chemical reactivity. The HOMO is the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic excitability.

Molecular Electrostatic Potential (MEP): An MEP map would illustrate the charge distribution across the molecule. Red-colored regions (negative potential) would indicate areas rich in electrons, such as around the oxygen atoms of the nitro group and the carbonyl oxygen, which are likely sites for electrophilic interaction. Blue-colored regions (positive potential) would highlight electron-deficient areas, such as the hydrogen atoms of the amide and benzyl (B1604629) groups, which are susceptible to nucleophilic attack.

Theoretical calculations can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts, when compared with experimental data, can help to definitively assign the signals in the NMR spectra to specific atoms within the molecule.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) can aid in the identification of characteristic functional groups. For N-benzyl-N-3-butyn-1-yl-2-nitrobenzamide, this would include the stretching frequencies of the C≡C triple bond of the butynyl group, the C=O of the amide, and the N-O bonds of the nitro group. Comparing calculated frequencies with experimental IR spectra helps to validate the molecular structure.

Computational modeling can be employed to study potential chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify the most likely pathway. By locating the transition state structures—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, which determines the reaction rate. For a molecule with functionalities like an alkyne and a nitroaromatic ring, potential studies could include modeling cycloaddition reactions or reductions of the nitro group.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment.

This compound has several rotatable bonds, leading to a flexible structure. MD simulations can explore the different possible conformations (shapes) the molecule can adopt in a given environment. By sampling these conformations over time, it is possible to identify the most stable, low-energy structures and understand the energetic barriers between them. This is crucial for understanding how the molecule's shape influences its properties and biological activity.

The solvent in which a molecule is dissolved can have a significant impact on its preferred conformation and stability. MD simulations can explicitly include solvent molecules (such as water, methanol, or DMSO) to model these interactions. The simulations would reveal how solvent molecules arrange themselves around the solute and how hydrogen bonding or other intermolecular forces influence the conformational equilibrium of this compound.

Molecular Docking and Protein-Ligand Interaction Studies (Focus on Mechanistic Understanding)

Identification of Potential Binding Sites and Binding Modes

The initial step in molecular docking is the identification of the potential binding site on the protein of interest. This is often a catalytic site or an allosteric regulatory site. For this compound, a hypothetical docking study would place the molecule within this pocket in various possible conformations and orientations. The scoring function of the docking program then evaluates each "pose" to identify the most energetically favorable binding mode. This predicted mode provides insights into how the molecule might be positioned to exert a biological effect. For example, in studies of other benzamide (B126) derivatives, the binding mode often involves the benzamide core making key interactions within the active site. nih.gov

Analysis of Non-Covalent Interactions with Biomolecular Targets

Once the optimal binding pose is determined, the non-covalent interactions between the ligand and the protein are analyzed in detail. These interactions are crucial for the stability of the protein-ligand complex. Key interactions for a molecule like this compound would likely include:

Hydrogen Bonds: The nitro group and the amide moiety could act as hydrogen bond acceptors, while the amide N-H could be a hydrogen bond donor.

Hydrophobic Interactions: The benzyl group and the butynyl chain would be expected to form hydrophobic interactions with nonpolar amino acid residues.

Pi-Pi Stacking: The aromatic rings (benzyl and nitrobenzoyl) could engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Van der Waals Forces: These are general attractive or repulsive forces between molecules.

An illustrative table of potential interactions, based on studies of similar compounds, is provided below.

| Type of Interaction | Potential Interacting Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Nitro group, Amide oxygen | Arginine, Lysine, Serine |

| Hydrophobic | Benzyl group, Butynyl chain | Leucine, Isoleucine, Valine, Alanine |

| Pi-Pi Stacking | Benzyl ring, Nitrobenzoyl ring | Phenylalanine, Tyrosine, Tryptophan |

Prediction of Binding Affinity (Relative)

Docking programs use scoring functions to estimate the binding affinity of the ligand for the protein. This is typically expressed as a binding energy (e.g., in kcal/mol) or a docking score. While these scores provide a valuable relative comparison of the binding of different ligands to the same target, they are generally not absolute predictors of binding affinity. A lower binding energy or a higher docking score usually indicates a more favorable interaction. For this compound, a docking study would yield such a score, which could then be compared to known inhibitors of the target protein to estimate its potential potency.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that correlate the biological activity (for QSAR) or physicochemical properties (for QSPR) of a set of compounds with their chemical structures. These models are used to predict the activity or properties of new, untested compounds. No specific QSAR/QSPR models for this compound were found in the available literature. However, the general methodology for developing such a model is well-established.

Descriptor Generation and Selection

The first step in QSAR/QSPR modeling is to calculate a set of numerical descriptors that represent the chemical structure of the molecules. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: van der Waals volume, surface area, etc.

Electronic Descriptors: Dipole moment, partial charges, etc.

Quantum Chemical Descriptors: HOMO/LUMO energies, etc.

Once a large number of descriptors are generated for a series of related compounds, statistical methods are used to select a subset of descriptors that are most relevant to the activity or property being modeled.

A hypothetical table of descriptors that could be relevant for a QSAR study of this compound and its analogs is shown below.

| Descriptor Type | Example Descriptor | Potential Relevance |

| Electronic | Dipole Moment | Influences polar interactions |

| Steric | Molecular Volume | Relates to fit within a binding site |

| Hydrophobic | LogP | Describes partitioning between aqueous and lipid phases |

| Topological | Kier & Hall Shape Indices | Encodes information about molecular shape and branching |

Model Development for Predictive Correlations (e.g., reactivity, binding)

After selecting the most informative descriptors, a mathematical model is developed to correlate these descriptors with the observed biological activity or property. Common methods for model development include:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Artificial Neural Networks (ANN)

The resulting model is then validated to ensure its predictive power. A validated QSAR model could be used to predict the biological activity of this compound or to guide the design of new analogs with improved potency or properties. For instance, a QSAR model for anti-inflammatory activity might reveal that increasing the hydrophobicity of a particular substituent enhances activity, thus guiding future synthetic efforts.

Validation of QSAR/QSPR Models

Following an extensive search of scientific literature and chemical databases, no specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models for the compound This compound were found. Consequently, there is no available data pertaining to the validation of such models for this specific molecule.

The validation of a QSAR/QSPR model is a critical step to ensure its robustness, reliability, and predictive capacity. mdpi.comnih.gov This process involves a series of statistical checks to assess the model's performance. While the principles of model validation are well-established in the field of computational chemistry, their application is contingent on the prior development of a model for a specific compound or a series of related compounds.

In the absence of any published QSAR or QSPR studies focused on this compound, a discussion on the validation of models for this compound remains purely theoretical. The scientific community has not yet directed research efforts toward building or validating predictive models for this particular chemical entity.

General methodologies for QSAR/QSPR model validation are broadly categorized into internal and external validation techniques.

Internal Validation

Internal validation assesses the stability and robustness of a model using the same dataset from which it was developed. mdpi.com A common technique is cross-validation , particularly the leave-one-out (LOO) method, where the model is repeatedly built on all but one compound, and then used to predict the activity or property of the excluded compound. umn.edu The consistency of these predictions provides insight into the model's internal consistency. The cross-validated correlation coefficient (Q²) is a key metric derived from this process. mdpi.com

External Validation

External validation is considered a more stringent and reliable test of a model's predictive power. uniroma1.it It involves using the model to predict the activity or property of an external set of compounds that were not used in the model's development. mdpi.comresearchgate.net The predictive ability is often evaluated using metrics such as the predictive R² (R²pred). mdpi.com A high R²pred value indicates that the model can accurately predict the behavior of novel compounds.

Several statistical parameters are employed to rigorously assess a model's external validity. These can include:

Q²(F1), Q²(F2), Q²(F3): Different metrics for assessing the predictive power on an external test set. nih.govresearchgate.net

Concordance Correlation Coefficient (CCC): Measures the agreement between predicted and observed values. researchgate.netnih.gov

r²(m) metrics: A set of criteria for judging the acceptability of a QSAR/QSPR model. nih.govresearchgate.net

The table below summarizes common statistical parameters used in the validation of QSAR/QSPR models. It is important to note that these are general parameters and have not been applied to this compound due to the absence of specific models.

| Validation Metric | Description | Generally Accepted Value |

| R² | Coefficient of determination for the training set. Measures the goodness-of-fit. | > 0.6 mdpi.com |

| Q² (or R²cv) | Cross-validated coefficient of determination. Measures internal predictive ability. | > 0.5 mdpi.com |

| R²pred | Coefficient of determination for the external test set. Measures external predictive ability. | > 0.6 researchgate.net |

| CCC | Concordance Correlation Coefficient. Measures agreement between predicted and observed values. | > 0.80 researchgate.net |

While QSAR models have been developed for broader classes of compounds like amide derivatives nih.gov and benzimidazoles, nih.gov the specific structural features of this compound would necessitate a dedicated study to generate and subsequently validate a predictive model. Without such research, any discussion on model validation for this compound is speculative.

Exploration of Structure Activity/property Relationships Sar/spr of N Benzyl N 3 Butyn 1 Yl 2 Nitrobenzamide Analogues

Systematic Modification of the N-Benzyl Moiety

The N-benzyl substituent is a key structural feature that can significantly influence the interaction of the molecule with biological targets. Modifications to this moiety, including the introduction of various substituents on the aromatic ring and alterations to the linker, are critical for optimizing activity and properties.

Impact of Aromatic Substituents on Activity/Property

The electronic and steric properties of substituents on the benzyl (B1604629) ring can modulate the binding affinity and efficacy of the compound. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the charge distribution and conformation of the entire molecule.

Research on related N-benzylbenzamide scaffolds has shown that the nature and position of aromatic substituents are critical. nih.govnih.gov For instance, in some series, electron-donating substituents on the benzyl ring have been shown to accelerate the fragmentation of related nitrobenzyl carbamates, which could be a desirable property for prodrugs. researchgate.netrsc.org Conversely, the presence of halogen substituents on the benzyl group has led to potent inhibition in other classes of compounds. nih.gov The hydrophobicity of the substituent also plays a role; more hydrophobic groups can enhance binding to hydrophobic pockets in a target protein, but may also affect solubility. nih.gov

Table 1: Hypothetical Impact of N-Benzyl Substituents on Activity

| Substituent (R) | Position | Electronic Effect | Predicted Impact on Activity | Rationale |

| H | - | Neutral | Baseline | Unsubstituted benzyl group. |

| 4-OCH₃ | para | Electron-donating | Potential Increase | May enhance binding through favorable electronic interactions or metabolic stability. researchgate.net |

| 4-Cl | para | Electron-withdrawing | Variable | Can increase binding affinity through halogen bonding but may also alter electronic properties unfavorably. nih.gov |

| 4-NO₂ | para | Strongly Electron-withdrawing | Potential Decrease/Increase | The strong EWG effect can significantly alter the electronics of the benzyl ring, which could be beneficial or detrimental depending on the target interaction. nih.gov |

| 2-F | ortho | Electron-withdrawing | Potential Increase | The ortho-fluoro substituent may induce a specific conformation (gauche effect) that is favorable for binding. |

| 3,4-diCl | meta, para | Electron-withdrawing | Variable | Multiple halogen substitutions can enhance binding but may also increase toxicity or reduce solubility. |

This table is illustrative and based on general principles of medicinal chemistry. Actual effects would need to be determined experimentally.

Variation of Alkyl Linker Length and Branching

The single methylene (B1212753) unit (-CH₂-) connecting the nitrogen atom to the phenyl ring in the N-benzyl group is a critical spacer. While the prompt focuses on the N-benzyl moiety, if we consider the broader N-alkyl portion of similar molecules, the length and branching of this linker are known to be important. Increasing the length of the alkyl chain can alter the flexibility and orientation of the aromatic ring, potentially impacting how it fits into a binding pocket. mdpi.com

In studies of other bioactive amides, extending the alkyl linker between a nitrogen and a phenyl group has been shown to affect polarity and biological activity. mdpi.comnumberanalytics.com An optimal linker length often exists for maximal activity, as a linker that is too short may cause steric clashes, while one that is too long may position the aromatic ring suboptimally for binding. Branching on the alkyl linker, for example, by replacing the benzyl group with a phenethyl or a branched-chain analogue, can restrict conformational freedom, which can be beneficial if the locked conformation is the bioactive one.

Rational Derivatization of the Butyne Side Chain

The N-3-butyn-1-yl side chain is a distinguishing feature, containing a terminal alkyne. This functional group is of significant interest in medicinal chemistry due to its unique chemical properties.

Impact of Terminal Alkyne Functionality

The terminal alkyne is a relatively acidic C-H bond and a site of high electron density, making it a versatile functional group. beilstein-journals.org It can participate in various reactions, including covalent bond formation with nucleophilic residues, such as cysteine, in the active site of enzymes. nih.gov This potential for irreversible inhibition can lead to potent and long-lasting biological effects. The electrophilicity of the alkyne can be tuned by nearby functional groups. nih.gov

Moving the alkyne to an internal position (e.g., to form a 2-butynyl group) would remove the acidic proton and alter its reactivity and steric profile. nih.gov Such a change would likely prevent covalent interactions that depend on the terminal alkyne's reactivity.

Table 2: Hypothetical Comparison of Terminal vs. Internal Alkyne Activity

| Side Chain | Feature | Predicted Impact on Activity | Rationale |

| N-3-butyn-1-yl | Terminal Alkyne | Potentially higher for covalent inhibitors | Capable of acting as a latent electrophile and forming covalent bonds with target nucleophiles. nih.gov |

| N-2-butyn-1-yl | Internal Alkyne | Potentially lower or different mechanism | Lacks the acidic proton, reducing its reactivity for certain covalent interactions. nih.gov |

This table is illustrative and based on general principles of medicinal chemistry. Actual effects would need to be determined experimentally.

Modifications to the Alkynyl Chain Length and Saturation

The length of the alkynyl chain (the number of methylene spacers between the nitrogen and the alkyne) is crucial for positioning the reactive triple bond within a target's active site.

Chain Length: Shortening or lengthening the chain from the butynyl group (e.g., to a propargyl or pentynyl group) would directly impact the distance between the core of the molecule and the terminal alkyne. This could be critical for aligning the alkyne with a specific amino acid residue for optimal interaction or covalent modification.

Saturation: Replacing the alkyne with an alkene (N-butenyl) or a fully saturated alkyl chain (N-butyl) would drastically alter the geometry and electronic properties of the side chain. The linear geometry of the alkyne would be replaced by the trigonal planar geometry of the alkene or the tetrahedral geometry of the alkane. This would remove the potential for specific π-stacking or covalent interactions mediated by the alkyne, likely leading to a significant change in biological activity. researchgate.net

Alterations to the 2-Nitrobenzamide (B184338) Core

The 2-nitrobenzamide core serves as the central scaffold of the molecule. The ortho-nitro group has a profound influence on the electronic properties and conformation of the benzamide (B126).

Modifications to this core could include:

Position of the Nitro Group: Moving the nitro group to the meta or para position would significantly alter the electronic and steric environment of the amide linkage. A para-nitro group, for example, would exert a strong electron-withdrawing effect through resonance without the steric bulk adjacent to the amide.

Replacement of the Nitro Group: Substituting the nitro group with other electron-withdrawing groups (e.g., -CN, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) would systematically probe the electronic requirements for activity. Replacing the nitro group with a trifluoromethyl group, for instance, has been shown in some nitrobenzamide series to result in comparable activity, which can be a useful strategy to mitigate potential toxicity associated with nitroaromatics. mdpi.com

Replacement of the Benzamide: Replacing the entire 2-nitrobenzamide core with other heterocyclic or aromatic scaffolds would constitute a more drastic change, moving away from analogues and into new chemical classes.

Positional Isomerism of the Nitro Group

The position of the nitro (NO₂) group on the benzamide ring is a critical determinant of a molecule's biological activity and physicochemical properties. In the case of N-benzyl-N-3-butyn-1-yl-2-nitrobenzamide, the nitro group is situated at the ortho-position. Studies on analogous nitrobenzamide structures reveal that shifting this group to the meta- or para-positions can significantly alter the compound's efficacy.

For instance, research on a series of N-alkyl nitrobenzamides as potential antimycobacterial agents demonstrated that the placement of the nitro group is crucial for activity. nih.gov While this study did not include the exact N-benzyl-N-3-butyn-1-yl analogue, it provides valuable insights. The findings indicated that 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives were the most potent, suggesting that the electronic and steric effects of the nitro group's position are paramount. nih.gov The activity of these compounds was also found to be dependent on the lipophilicity of the N-alkyl chain, indicating a complex interplay between the substituents on the benzamide ring and the N-substituents. nih.gov

A hypothetical comparison of the positional isomers of the nitro group in N-benzyl-N-3-butyn-1-yl-nitrobenzamide, based on general SAR principles, is presented in the table below.

Table 1: Hypothetical Influence of Nitro Group Position on the Activity of N-benzyl-N-3-butyn-1-yl-nitrobenzamide Analogues

| Compound Name | Nitro Group Position | Expected Impact on Activity (Hypothetical) | Rationale |

| This compound | Ortho | May exhibit steric hindrance affecting amide bond conformation and receptor binding. The proximity to the amide linker could influence electronic properties. | The ortho-position can lead to intramolecular interactions that alter the molecule's shape and charge distribution. |

| N-benzyl-N-3-butyn-1-yl-3-nitrobenzamide | Meta | The electronic withdrawing effect of the nitro group would be primarily inductive, potentially influencing the acidity of the amide proton and hydrogen bonding capabilities. | The meta-position has a different electronic influence compared to the ortho and para positions, which can affect target binding. |

| N-benzyl-N-3-butyn-1-yl-4-nitrobenzamide | Para | The nitro group at this position would exert a strong electron-withdrawing effect through resonance, which could significantly impact the electronic distribution of the entire benzamide ring system. | The para-position allows for maximum resonance effects, which can be crucial for interactions with biological targets. |

Replacement or Removal of the Nitro Group

The replacement or complete removal of the nitro group from the benzamide ring would undoubtedly have a profound impact on the molecule's properties. The nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor, both of which can be critical for binding to a biological target.

In a study of 2-benzylbenzimidazole 'nitazene' opioids, the removal of a 5-nitro group from the benzimidazole (B57391) ring consistently resulted in a significant decrease in potency for the μ-opioid receptor. researchgate.net This underscores the vital role a nitro group can play in ligand-receptor interactions.

The following table illustrates the potential consequences of replacing or removing the nitro group in this compound.

Table 2: Predicted Effects of Nitro Group Replacement or Removal in this compound Analogues

| Analogue | Modification | Predicted Effect on Activity/Properties | Rationale |

| N-benzyl-N-3-butyn-1-yl-2-aminobenzamide | Replacement with Amino (-NH₂) | Significant change in electronic properties from electron-withdrawing to electron-donating. The amino group can act as a hydrogen bond donor. | This would drastically alter the electronic nature of the benzamide ring and its interaction with biological targets. |

| N-benzyl-N-3-butyn-1-yl-2-chlorobenzamide | Replacement with Chloro (-Cl) | The chloro group is a weaker electron-withdrawing group than the nitro group and has different steric requirements. | This modification would alter the electronic and steric profile, potentially leading to a different binding mode or affinity. |

| N-benzyl-N-3-butyn-1-yl-benzamide | Removal of Nitro Group | Complete loss of the electronic and steric contributions of the nitro group. This would significantly increase the lipophilicity of the benzamide ring. | The absence of the nitro group would fundamentally change the molecule's interaction with its environment and any potential biological targets. |

Substituent Effects on the Benzamide Ring

Beyond the nitro group, other substituents on the benzamide ring can fine-tune the activity and properties of the molecule. The nature, position, and size of these substituents can influence factors such as lipophilicity, electronic distribution, and steric compatibility with a binding site.

A study on N-benzyl-2-fluorobenzamide derivatives as dual EGFR/HDAC3 inhibitors demonstrated that substitutions on the benzyl ring attached to the amide nitrogen were critical for activity. nih.gov While this study focused on the N-benzyl portion, the principles of substituent effects are broadly applicable. For instance, the introduction of a 4-fluorobenzyl group was found to be optimal for binding to the ATP-binding pocket of EGFR. nih.gov

In the context of this compound, adding substituents to the benzamide ring could modulate its activity. For example, adding electron-donating groups could counteract the strong electron-withdrawing effect of the nitro group, while adding bulky groups could introduce steric clashes that hinder binding.

Table 3: Hypothetical Substituent Effects on the Benzamide Ring of this compound Analogues

| Analogue | Benzamide Ring Substituent | Predicted Influence | Rationale |

| N-benzyl-N-3-butyn-1-yl-4-methoxy-2-nitrobenzamide | 4-Methoxy (-OCH₃) | An electron-donating group that could modulate the overall electronic character of the ring and potentially improve metabolic stability. | The methoxy (B1213986) group can alter the molecule's polarity and hydrogen bonding capacity. |

| N-benzyl-N-3-butyn-1-yl-4-chloro-2-nitrobenzamide | 4-Chloro (-Cl) | An electron-withdrawing group that would further decrease electron density on the ring, potentially enhancing certain interactions. | The chloro group can influence the acidity of nearby protons and participate in halogen bonding. |

| N-benzyl-N-3-butyn-1-yl-4,5-dimethyl-2-nitrobenzamide | 4,5-Dimethyl (-CH₃)₂ | Electron-donating and lipophilic groups that would increase the steric bulk and lipophilicity of the benzamide moiety. | These groups could improve membrane permeability but might also introduce steric hindrance at the binding site. |

Combinatorial Approaches to Library Synthesis for SAR/SPR Studies

Combinatorial chemistry offers a powerful platform for the rapid synthesis of large libraries of related compounds, which is invaluable for systematic SAR and SPR studies. nih.gov For a molecule like this compound, a combinatorial approach would allow for the exploration of a wide range of substituents at multiple positions to identify key structural features for desired activities.

A typical combinatorial synthesis of N,N-disubstituted benzamide analogues could involve a multi-step process. For example, a solid-phase synthesis approach could be employed where a resin-bound amine is sequentially reacted with different building blocks. This method allows for the efficient creation of a diverse library of compounds with variations in the N-benzyl, N-alkynyl, and benzoyl moieties. researchgate.net

The "split-and-pool" synthesis strategy is a common combinatorial technique where a solid support is divided into multiple portions, each undergoing a different reaction, and then recombined. nih.gov This allows for the exponential generation of a vast number of unique compounds. Subsequent screening of these libraries can identify "hits" with desired properties, and deconvolution methods can then be used to determine the structure of the active compounds. nih.gov

Table 4: A Representative Combinatorial Library Design for this compound Analogues

| Library Component | Variation 1 | Variation 2 | Variation 3 | ... |

| Benzoyl Moiety | 2-Nitrobenzoyl | 3-Nitrobenzoyl | 4-Nitrobenzoyl | 2-Chlorobenzoyl |

| N-Benzyl Group | Benzyl | 4-Fluorobenzyl | 4-Methoxybenzyl | 3,4-Dichlorobenzyl |

| N-Alkynyl Group | 3-Butyn-1-yl | Propargyl | 4-Pentyn-1-yl | 2-Propynyl |

By systematically combining these building blocks, a large and diverse library of analogues can be generated and screened to elucidate detailed SAR and SPR.

Design of Targeted Analogues Based on In Silico Predictions

In silico methods, including molecular modeling, docking, and quantitative structure-activity relationship (QSAR) studies, are indispensable tools in modern drug discovery for the rational design of targeted analogues. nih.govresearchgate.net These computational approaches can predict the binding affinity and mode of interaction of a ligand with a biological target, thereby guiding the synthesis of more potent and selective compounds.